Cas no 473417-24-2 ((6-Bromo-2,3-difluorophenyl)trimethylsilane)

(6-Bromo-2,3-difluorophenyl)trimethylsilane is a versatile organosilicon compound used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo and difluoro-substituted aromatic ring coupled with a trimethylsilyl group—make it valuable for selective functionalization and cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. The electron-withdrawing fluorine atoms enhance reactivity in electrophilic substitutions, while the silyl group offers stability and facilitates further derivatization. This compound is particularly useful in constructing complex fluorinated aromatic systems, which are prevalent in agrochemicals and bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
(6-Bromo-2,3-difluorophenyl)trimethylsilane structure
473417-24-2 structure
Product name:(6-Bromo-2,3-difluorophenyl)trimethylsilane
CAS No:473417-24-2
MF:C9H11BrF2Si
MW:265.169949769974
MDL:MFCD27951019
CID:4761165
PubChem ID:23070109

(6-Bromo-2,3-difluorophenyl)trimethylsilane Chemical and Physical Properties

Names and Identifiers

    • (6-Bromo-2,3-difluorophenyl)trimethylsilane
    • (6-bromo-2,3-difluorophenyl)-trimethylsilane
    • (6-Bromo-2,3-difluorophenyl)(trimethyl)silane
    • Benzene, 1-bromo-3,4-difluoro-2-(trimethylsilyl)-
    • MDL: MFCD27951019
    • Inchi: 1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3
    • InChI Key: CZSSGHFPSCELKI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1[Si](C)(C)C)F)F

Computed Properties

  • Exact Mass: 263.97815g/mol
  • Monoisotopic Mass: 263.97815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

(6-Bromo-2,3-difluorophenyl)trimethylsilane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB517098-25g
(6-Bromo-2,3-difluorophenyl)trimethylsilane; .
473417-24-2
25g
€795.90 2025-02-15
Advanced ChemBlocks
N26502-25G
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2 95%
25G
$535 2023-09-15
Advanced ChemBlocks
N26502-5G
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2 95%
5G
$160 2023-09-15
abcr
AB517098-10g
(6-Bromo-2,3-difluorophenyl)trimethylsilane; .
473417-24-2
10g
€431.10 2025-02-15
Aaron
AR01KAH2-5g
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2 95%
5g
$224.00 2025-02-12
abcr
AB517098-5g
(6-Bromo-2,3-difluorophenyl)trimethylsilane; .
473417-24-2
5g
€276.20 2025-02-15
abcr
AB517098-10 g
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2
10g
€520.60 2023-04-17
abcr
AB517098-25 g
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2
25g
€973.80 2023-04-17
Aaron
AR01KAH2-10g
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2 95%
10g
$380.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264888-1g
(6-Bromo-2,3-difluorophenyl)trimethylsilane
473417-24-2 95%
1g
¥790.00 2024-05-12

(6-Bromo-2,3-difluorophenyl)trimethylsilane Related Literature

Additional information on (6-Bromo-2,3-difluorophenyl)trimethylsilane

Introduction to (6-Bromo-2,3-difluorophenyl)trimethylsilane (CAS No. 473417-24-2)

The compound (6-Bromo-2,3-difluorophenyl)trimethylsilane with CAS No. 473417-24-2 is a highly specialized organosilicon compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a trimethylsilyl group. The presence of bromine and fluorine substituents on the aromatic ring imparts distinctive electronic properties, making it a valuable building block in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the potential of (6-Bromo-2,3-difluorophenyl)trimethylsilane as a versatile intermediate in the construction of complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions has been extensively studied, particularly in the context of drug discovery and agrochemical development. Researchers have demonstrated that the compound's reactivity can be fine-tuned by modifying the substituents on the aromatic ring, opening new avenues for its application in medicinal chemistry.

The structure of (6-Bromo-2,3-difluorophenyl)trimethylsilane consists of a benzene ring substituted with bromine at the 6-position and fluorine atoms at the 2 and 3 positions. The trimethylsilyl group (-SiMe₃) is attached to the benzene ring at the para position relative to the bromine atom. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which influence its reactivity in various chemical transformations.

One of the most notable applications of this compound is its use as a precursor in the synthesis of biologically active molecules. For instance, it has been employed in the construction of heterocyclic compounds, which are crucial components of many pharmaceutical agents. The trimethylsilyl group serves as an excellent protecting group during these syntheses, ensuring selective reactivity and minimizing side reactions.

In addition to its role in organic synthesis, (6-Bromo-2,3-difluorophenyl)trimethylsilane has also found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices. Recent studies have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it can enhance device performance by modulating charge transport properties.

The synthesis of (6-Bromo-2,3-difluorophenyl)trimethylsilane typically involves multi-step processes that require precise control over reaction conditions. Common methods include nucleophilic aromatic substitution using trimethylsilyl halides as silylating agents. The presence of electron-withdrawing groups on the aromatic ring facilitates these reactions, ensuring high yields and selectivity.

From an environmental perspective, understanding the fate and behavior of (6-Bromo-2,3-difluorophenyl)trimethylsilane in various ecosystems is critical for assessing its potential impact on human health and the environment. Recent studies have focused on its degradation pathways under different environmental conditions, providing insights into its persistence and bioaccumulation potential.

In conclusion, (6-Bromo-2,3-difluorophenyl)trimethylsilane (CAS No. 473417-24-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing both academic and industrial endeavors.

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Amadis Chemical Company Limited
(CAS:473417-24-2)(6-Bromo-2,3-difluorophenyl)trimethylsilane
A930014
Purity:99%
Quantity:5g
Price ($):197.0